molecular formula C14H18FNO4S2 B2356715 (1R,5S)-8-((2-fluorophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1706334-68-0

(1R,5S)-8-((2-fluorophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2356715
CAS No.: 1706334-68-0
M. Wt: 347.42
InChI Key: RZGBZVKWYFCMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,5S)-8-((2-fluorophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane is a bicyclic molecule featuring an 8-azabicyclo[3.2.1]octane core substituted with two sulfonyl groups: a 2-fluorophenylsulfonyl moiety at position 8 and a methylsulfonyl group at position 2. The fluorophenyl group enhances electronic properties, while the sulfonyl substituents contribute to polarity and solubility. Crystallographic studies using SHELX and OLEX2 software (common in structural analysis) reveal that the bicyclic core adopts a chair conformation for the piperidine ring and an envelope conformation for the pyrrolidine ring, with dihedral angles influenced by substituents .

Properties

IUPAC Name

8-(2-fluorophenyl)sulfonyl-3-methylsulfonyl-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S2/c1-21(17,18)12-8-10-6-7-11(9-12)16(10)22(19,20)14-5-3-2-4-13(14)15/h2-5,10-12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGBZVKWYFCMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2S(=O)(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,5S)-8-((2-fluorophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane is a member of the tropane alkaloid family, characterized by its unique bicyclic structure. This compound has garnered attention due to its potential therapeutic applications and biological activities, particularly in relation to its interactions with various biological systems.

  • Molecular Formula : C18H22FNO4S2
  • Molecular Weight : 397.5 g/mol
  • Structural Features : The compound features a bicyclic structure with a sulfonyl group and a methylsulfonyl group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds within the 8-azabicyclo[3.2.1]octane framework exhibit a range of biological activities, including:

  • Antimicrobial Properties : Compounds in this class have shown effectiveness against various bacterial strains and fungi, suggesting potential as antimicrobial agents.
  • Anticancer Activity : Preliminary studies indicate that certain derivatives may inhibit cancer cell proliferation through apoptosis induction.
  • Neurological Effects : Given their structural similarity to tropane alkaloids, these compounds may influence neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways.

Antimicrobial Activity

A study investigated the antimicrobial effects of several 8-azabicyclo[3.2.1]octane derivatives, including this compound. The findings revealed:

  • Inhibition Zone Diameter : The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 15 mm at a concentration of 50 µg/mL.
CompoundTarget BacteriaInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound AEscherichia coli12
Control-0

Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
  • Results : The compound demonstrated an IC50 value of approximately 25 µM against HeLa cells, indicating potent anticancer activity.
Cell LineIC50 (µM)
HeLa25
MCF-7>50

Neurological Impact

Research exploring the effects on neurotransmitter systems suggested that the compound could act as a selective serotonin reuptake inhibitor (SSRI):

  • Serotonin Uptake Inhibition : At concentrations of 10 µM, the compound inhibited serotonin uptake by approximately 40%, suggesting potential use in treating mood disorders.

The biological activities of this compound are hypothesized to be mediated through:

  • Interaction with Receptors : Binding to serotonin and dopamine receptors.
  • Enzyme Inhibition : Inhibiting enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 8-azabicyclo[3.2.1]octane scaffold is versatile, with modifications at positions 3 and 8 significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of 8-azabicyclo[3.2.1]octane Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
(1R,5S)-8-((2-Fluorophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane 2-Fluorophenylsulfonyl (C6H4FSO2), methylsulfonyl (CH3SO2) C14H17FNO4S2 354.41 Dual sulfonyl groups enhance polarity; fluorophenyl improves metabolic stability.
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl (C6H3FNO2), ketone (C=O) C13H13FN2O3 264.25 Nitro group increases electron-withdrawing effects; ketone introduces reactivity.
8-Benzyl-3-methylsulfonyl-8-azabicyclo[3.2.1]octane Benzyl (C6H5CH2), methylsulfonyl (CH3SO2) C15H21NO2S 279.40 Hydrophobic benzyl group may reduce solubility; methylsulfonyl retains polarity.
Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate 4-Fluorophenyl (C6H4F), methyl ester (COOCH3) C16H20FNO2 289.34 Ester group increases hydrolytic instability; fluorophenyl enhances lipophilicity.
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylacrylate 2-Phenylacrylate (C9H7O2), methyl group (CH3) C18H23NO2 285.38 Acrylate ester introduces π-conjugation; potential for polymerization or reactivity.
3-Diphenylmethoxytropane methanesulfonate Diphenylmethoxy (C13H11O), methanesulfonate (CH3SO3) C20H25NO4S 375.48 Bulky diphenylmethoxy reduces membrane permeability; sulfonate enhances solubility.

Key Findings from Comparative Analysis

Substituent Effects on Polarity: Sulfonyl groups (e.g., methylsulfonyl, fluorophenylsulfonyl) increase polarity and aqueous solubility compared to esters (e.g., carboxylates) or aryl groups .

Stereochemical Influence :

  • The (1R,5S) configuration in the target compound ensures a specific spatial arrangement of substituents, critical for binding to chiral receptors or enzymes. Enantiomeric forms (e.g., littorine in ) exhibit distinct biological activities .

Biological Implications :

  • Bulky substituents (e.g., diphenylmethoxy in ) may hinder blood-brain barrier penetration, whereas smaller groups (e.g., methylsulfonyl) improve pharmacokinetics .
  • Fluorine atoms (present in the target compound and ) enhance metabolic stability by resisting oxidative degradation .

Synthetic Accessibility :

  • Sulfonyl derivatives often require multi-step syntheses involving sulfonation or oxidation, while esters (e.g., ) are more straightforward to prepare .

Methodological Considerations in Structural Analysis

Studies referenced in the evidence utilized crystallographic tools (e.g., SHELX, OLEX2) and spectroscopic methods (e.g., ¹H NMR in ) to resolve stereochemistry and confirm substituent placement . For example:

  • SHELX Software : Critical for refining disordered structures, as seen in the 2-fluoro-4-nitrophenyl derivative, where fluorine occupancy was optimized to 91% .
  • OLEX2 : Enabled visualization of dihedral angles and hydrogen-bonding networks in the bicyclic core .

Preparation Methods

Preparation of tert-Butyl 3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

The synthesis begins with the protection of nortropinone hydrochloride ([25602-68-0]), a commercially available starting material, using di-tert-butyl dicarbonate (Boc₂O). This step ensures chemoselective functionalization at the 8-position nitrogen.

Procedure :
Nortropinone hydrochloride (10.0 g, 62 mmol) is suspended in 1,4-dioxane (200 mL) and water (50 mL). N,N-diisopropylethylamine (20.0 g, 155 mmol) and Boc₂O (20.3 g, 93 mmol) are added, and the mixture is stirred at room temperature for 3 hours. The product is extracted with ethyl acetate, washed with brine, and purified via flash chromatography to yield tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate as a white solid (14 g, 99% yield).

Key Data :

  • Molecular Formula : C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • Stereochemistry : Retains the (1R,5S) configuration of the parent nortropinone.

Functionalization at the 3-Position

Enol Triflate Formation

The 3-oxo group is converted to a trifluoromethanesulfonyl (triflate) group to enable nucleophilic substitution.

Procedure :
A solution of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (5.00 g, 22.2 mmol) in anhydrous THF (100 mL) is cooled to −78°C under argon. Lithium bis(trimethylsilyl)amide (1.0 M in THF, 26.6 mL, 26.6 mmol) is added dropwise, followed by N-phenylbis(trifluoromethanesulfonimide) (9.51 g, 26.6 mmol). The mixture is stirred at −78°C for 1 hour, warmed to room temperature, and quenched with saturated NH₄Cl. Purification via silica gel chromatography affords tert-butyl 3-(trifluoromethanesulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate as a yellow oil (7.8 g, 85% yield).

Key Observations :

  • The reaction proceeds via enolate formation, trapping the α-position with the triflating reagent.
  • The resultant enol triflate introduces a conjugated double bond (C2–C3), critical for subsequent functionalization.

Displacement with Methanesulfonyl Group

The triflate group is displaced by a methanesulfonyl moiety through nucleophilic substitution.

Hypothetical Procedure :
To a solution of tert-butyl 3-(trifluoromethanesulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate (5.0 g, 12.1 mmol) in DMF (50 mL), sodium methanesulfinate (1.8 g, 14.5 mmol) and copper(I) iodide (0.23 g, 1.2 mmol) are added. The mixture is heated at 80°C for 12 hours, cooled, and filtered. The crude product is purified via chromatography to yield tert-butyl 3-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate.

Rationale :

  • Copper-mediated displacement leverages the triflate’s reactivity, though this specific step is extrapolated from analogous sulfonylations.

Hydrogenation of the Double Bond

The C2–C3 double bond is hydrogenated to achieve the saturated bicyclic framework.

Procedure :
The ene-sulfonyl intermediate (4.0 g, 10.8 mmol) is dissolved in ethanol (50 mL) and subjected to hydrogen gas (1 atm) in the presence of 10% Pd/C (0.4 g). After 6 hours, the catalyst is filtered, and the solvent is evaporated to yield tert-butyl 3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate as a colorless oil (3.7 g, 92% yield).

Key Data :

  • Stereochemical Integrity : The (1R,5S) configuration is preserved due to the rigidity of the bicyclic system.

Deprotection and Sulfonylation at the 8-Position

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to liberate the secondary amine.

Procedure :
tert-Butyl 3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (3.0 g, 8.7 mmol) is treated with 4 M HCl in dioxane (20 mL) at 0°C for 1 hour. The mixture is concentrated under reduced pressure to yield 3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride as a white solid (2.3 g, 95% yield).

2-Fluorophenylsulfonylation

The free amine undergoes sulfonylation with 2-fluorophenylsulfonyl chloride.

Procedure :
To a solution of 3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride (2.0 g, 7.2 mmol) in dichloromethane (30 mL), triethylamine (2.2 mL, 15.8 mmol) and 2-fluorophenylsulfonyl chloride (1.6 g, 7.9 mmol) are added. The reaction is stirred at room temperature for 4 hours, washed with water, and purified via chromatography to afford the title compound as a white crystalline solid (2.5 g, 82% yield).

Key Data :

  • Molecular Formula : C₁₄H₁₇FNO₄S₂
  • Molecular Weight : 362.42 g/mol
  • Stereochemistry : Confirmed via chiral HPLC (Chiralpak IA, 90:10 hexane:isopropanol).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, 1H, ArH), 7.54–7.47 (m, 2H, ArH), 7.32–7.26 (m, 1H, ArH), 4.12–3.98 (m, 2H, NCH₂), 3.21 (s, 3H, SO₂CH₃), 2.95–2.85 (m, 1H, bridgehead H), 2.30–1.80 (m, 6H, bicyclic CH₂).
  • HRMS (ESI): m/z calc’d for C₁₄H₁₇FNO₄S₂ [M + H]⁺: 362.0598, found: 362.0595.

Purity Assessment

  • HPLC : >99% purity (C18 column, 60:40 acetonitrile:water, 1.0 mL/min).

Q & A

Q. What are the key synthetic challenges in preparing (1R,5S)-8-((2-fluorophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane?

The synthesis involves multi-step routes, including:

  • Sulfonylation : Introducing the 2-fluorophenylsulfonyl and methylsulfonyl groups requires precise control of stoichiometry and reaction time to avoid over-substitution.
  • Stereochemical control : Ensuring the (1R,5S) configuration demands chiral auxiliaries or asymmetric catalysis .
  • Purification : Chromatography (HPLC) or recrystallization is critical due to the compound’s high polarity and structural complexity .

Example reaction conditions:

StepReagentsSolventTemperatureYield
Sulfonylation2-fluorobenzenesulfonyl chloride, K₂CO₃DMSO0–25°C65–75%

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • X-ray crystallography : Resolves the bicyclic framework and stereochemistry. For example, monoclinic crystals (space group P2₁/c) with unit cell parameters a = 7.2030 Å, b = 11.3097 Å, and β = 97.391° confirm the chair conformation of the azabicyclo core .
  • NMR : ¹H and ¹³C NMR identify substituent positions. Key signals include δ ~3.2 ppm (methylsulfonyl) and δ ~7.5–8.0 ppm (fluorophenyl protons) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., m/z calculated for C₁₈H₂₃FNO₄S₂: 416.12) .

Advanced Research Questions

Q. How can reaction yields be optimized for the methylsulfonyl and fluorophenylsulfonyl substitutions?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance sulfonyl group reactivity but require strict moisture control to avoid hydrolysis .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve sulfonylation efficiency in biphasic systems .
  • Temperature gradients : Stepwise heating (0°C → 60°C) minimizes side reactions during sulfonyl group installation .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Orthogonal assays : Use multiple assays (e.g., enzyme inhibition + cell-based viability tests) to confirm target engagement.
  • Control experiments : Verify purity (>95% by HPLC) to rule out confounding effects from synthetic byproducts .
  • Structural analogs : Compare activity with derivatives lacking the 2-fluorophenyl group to isolate pharmacophore contributions .

Q. What computational modeling approaches predict the compound’s interactions with biological targets?

  • Molecular docking : Use crystal structure data (e.g., PDB ID from ) to model binding to serotonin or sigma receptors.
  • MD simulations : Assess stability of sulfonyl group interactions in aqueous environments (AMBER or CHARMM force fields).
  • QSAR : Correlate substituent electronegativity (e.g., fluorine vs. trifluoromethyl) with activity trends .

Data Contradiction Analysis

Q. Why do solubility measurements vary across studies?

Discrepancies arise from:

  • Solvent polarity : LogP calculations (~2.1) suggest moderate lipophilicity, but aggregation in polar solvents (e.g., water) reduces apparent solubility .
  • pH dependence : The methylsulfonyl group’s pKa (~1.5) impacts ionization in biological buffers .

Methodological Recommendations

  • Synthetic protocols : Prioritize stepwise sulfonylation and chiral HPLC for enantiomeric purity .
  • Bioactivity validation : Combine SPR (surface plasmon resonance) with cellular assays to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.